N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide
CAS No.: 946334-01-6
Cat. No.: VC11960184
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946334-01-6 |
|---|---|
| Molecular Formula | C24H24N2O5S |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C24H24N2O5S/c1-30-22-13-11-20(16-23(22)31-2)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |
| Standard InChI Key | BQSLONDGEVSXLI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The compound’s architecture features three primary components:
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Tetrahydroquinoline Core: A partially saturated quinoline derivative that enhances planar stability and facilitates interactions with hydrophobic protein pockets.
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Benzoyl Group: Attached to the tetrahydroquinoline’s nitrogen, this moiety introduces electron-withdrawing effects, potentially influencing reactivity and binding affinity.
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3,4-Dimethoxybenzenesulfonamide: The sulfonamide group (–SONH–) is linked to a benzene ring with methoxy (–OCH) groups at positions 3 and 4, which modulate solubility and membrane permeability.
The SMILES notation (C1CN(CCC2=CC(=C(C=C12)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=CC=C4) provides a precise representation of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 452.5 g/mol | |
| CAS Number | 946334-01-6 | |
| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
Physicochemical Characteristics
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Lipophilicity: The dimethoxy groups increase hydrophobicity compared to non-substituted analogs, as evidenced by logP calculations.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide’s polarity, but limited aqueous solubility.
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Stability: Resistant to hydrolysis under physiological pH, though susceptible to oxidative degradation at elevated temperatures.
Synthesis and Reaction Pathways
Synthetic Route Overview
The synthesis involves a multi-step sequence:
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Tetrahydroquinoline Formation: Cyclization of aniline derivatives with cyclohexenone under acidic conditions.
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Benzoylation: Treatment with benzoyl chloride in the presence of triethylamine to acylate the tetrahydroquinoline’s nitrogen.
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Sulfonamidation: Reaction with 3,4-dimethoxybenzenesulfonyl chloride, typically using a base like pyridine to neutralize HCl byproducts.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | HSO, 80°C, 12 hrs | 65-70% | |
| Benzoylation | Benzoyl chloride, EtN, DCM | 85-90% | |
| Sulfonamidation | 3,4-Dimethoxybenzenesulfonyl chloride, pyridine, THF | 75-80% |
Optimization Challenges
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Regioselectivity: Ensuring sulfonamide attachment at the 6-position of tetrahydroquinoline requires careful control of steric and electronic factors.
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Purity: Chromatographic purification (e.g., silica gel column) is critical due to byproducts from incomplete benzoylation or sulfonamidation.
| Compound | Target | IC (μM) | Source |
|---|---|---|---|
| N-(1-Benzoyl-THQ-6-yl)-4-ethoxy-BS | DHPS | 12.3 | |
| N-(1-Benzoyl-THQ-6-yl)-3,4-diMeO-BS | Carbonic Anhydrase IX | 8.7 |
Structure-Activity Relationships (SAR)
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Methoxy Positioning: 3,4-Dimethoxy substitution enhances binding to hydrophobic enzyme pockets compared to mono-methoxy analogs.
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Benzoyl vs. Alkyl Groups: Benzoyl derivatives exhibit superior target affinity over alkylated counterparts, likely due to π-π interactions.
Applications and Future Directions
Therapeutic Prospects
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Antimicrobial Agents: Potential repurposing against drug-resistant bacteria, contingent on overcoming efflux pump-mediated resistance.
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Anticancer Therapeutics: Inhibition of tumor-associated carbonic anhydrases could suppress metastasis and acidification in hypoxic environments.
Industrial and Research Utility
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Chemical Probes: Use in proteomic studies to map sulfonamide-interacting proteins.
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Scaffold for Derivatization: Modular structure allows for functional group swaps to optimize pharmacokinetics.
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